molecular formula C28H21N3O4 B4568477 3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4568477
M. Wt: 463.5 g/mol
InChI Key: ZAAUDRHGXAUIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C28H21N3O4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.15320616 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, and triazine derivatives, through reactions involving similar structural motifs. Such synthetic pathways are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).

Anticancer and Anti-inflammatory Agents

  • Novel Anticancer Derivatives : Studies on the synthesis of pyrazolopyrimidines derivatives highlight their potential as anticancer and anti-5-lipoxygenase agents, suggesting a pathway for developing new therapeutic agents (Rahmouni et al., 2016).
  • Anti-inflammatory and Analgesic Agents : Research into benzamide derivatives and related compounds reveals their significance in exploring anti-inflammatory and analgesic properties. These findings may guide the development of new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiallergic Activity

  • Antiallergic Properties : Compounds structurally related to the query molecule have been investigated for their antiallergic activity, offering insights into designing antiallergic agents with improved efficacy (Honma et al., 1983).

Synthetic Methodologies

  • Microwave-Assisted Synthesis : Research on microwave-assisted synthesis methods for producing heterocyclic compounds indicates advancements in synthetic chemistry, enabling faster and more efficient production of complex molecules (Youssef et al., 2012).

Biological Activity Prediction

  • Prediction of Biological Activity : Studies involving the prediction of biological activity for novel compounds underscore the importance of computational tools in drug discovery, facilitating the identification of promising therapeutic candidates (Kharchenko et al., 2008).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O4/c1-18-14-22(28(32)31(21-10-6-3-7-11-21)16-19-8-4-2-5-9-19)25-26(30-35-27(25)29-18)20-12-13-23-24(15-20)34-17-33-23/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUDRHGXAUIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N(CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N-benzyl-6-methyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.